![molecular formula C12H12N4O5S B14142089 4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole CAS No. 799825-19-7](/img/structure/B14142089.png)
4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfanyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 4-methoxybenzyl chloride to introduce a nitro group at the meta position.
Thioether Formation: The reaction of the nitrated product with sodium sulfide to form the corresponding thioether.
Imidazole Formation: The cyclization of the thioether with 2-methyl-4-nitroimidazole under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for reduction of nitro groups.
Substitution: Sodium ethoxide or other strong nucleophiles for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its derivatives may exhibit activity against various bacterial and fungal strains.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
- 4-Methoxy-3-nitrophenyl methyl sulfone
- 4-Methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Comparison:
- 4-Methoxy-3-nitrophenyl methyl sulfone: This compound lacks the imidazole ring and has a sulfone group instead of a sulfanyl group. It may exhibit different chemical reactivity and biological activity.
- 4-Methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide: This compound contains an indole ring and a benzamide group, which may confer different pharmacological properties compared to the imidazole derivative.
Properties
CAS No. |
799825-19-7 |
|---|---|
Molecular Formula |
C12H12N4O5S |
Molecular Weight |
324.31 g/mol |
IUPAC Name |
4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C12H12N4O5S/c1-7-13-11(16(19)20)12(14-7)22-6-8-3-4-10(21-2)9(5-8)15(17)18/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
CSHGWGJRJYZJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


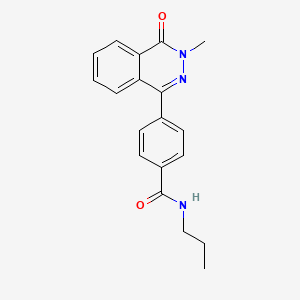
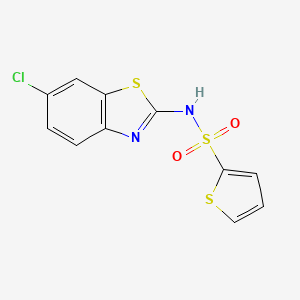
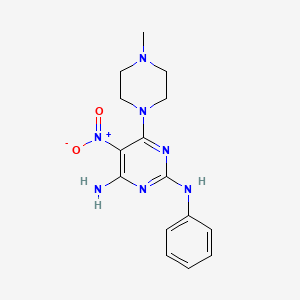
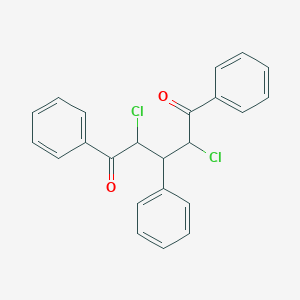
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
![N'-(2-hydroxypropyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14142033.png)

![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
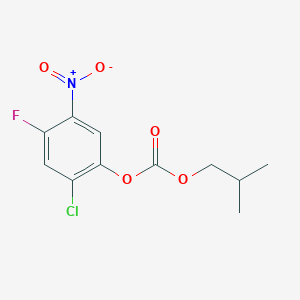
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
![3-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B14142062.png)
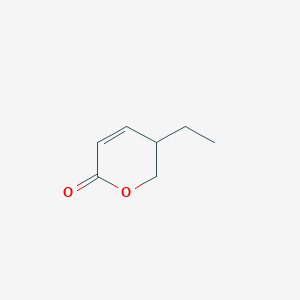
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)

